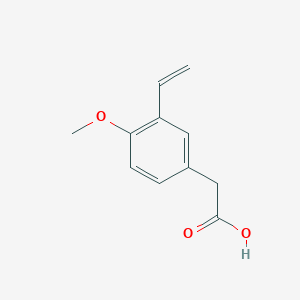

(4-Methoxy-3-vinyl-phenyl)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(3-ethenyl-4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h3-6H,1,7H2,2H3,(H,12,13) |

InChI Key |

JYHXFBNAHVBRDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)C=C |

Origin of Product |

United States |

Reactivity and Derivatization Strategies for 4 Methoxy 3 Vinyl Phenyl Acetic Acid and Its Structural Congeners

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling transformations such as decarboxylative couplings and functionalization at the adjacent alpha-carbon.

Decarboxylative cross-coupling has emerged as a powerful synthetic tool, utilizing readily available carboxylic acids as substitutes for traditional organometallic reagents. acs.orgnih.gov This method offers advantages in terms of cost, availability, and operational simplicity. acs.org In this process, the carboxylic acid undergoes decarboxylation to form a reactive intermediate that can then couple with various nucleophiles.

Recent advancements have demonstrated the decarboxylative coupling of carboxylic acids with a wide range of nucleophiles, including amines, alcohols, and even electron-rich arenes for C-C bond formation. nih.gov These reactions are often facilitated by transition metal catalysts, such as copper or palladium, and can be promoted by photoredox catalysis. acs.orgnih.govacs.org For instance, visible-light-induced decarboxylative sulfonylation of cinnamic acids has been achieved using organic photocatalysts. acs.org This suggests that (4-Methoxy-3-vinyl-phenyl)-acetic acid could potentially undergo similar transformations to yield a variety of functionalized products. The general mechanism involves the formation of a carboxylate intermediate, followed by decarboxylation to generate a carbanion or radical, which then reacts with the coupling partner. nih.gov

Table 1: Examples of Decarboxylative Coupling Reactions

| Carboxylic Acid Type | Coupling Partner | Catalyst System | Product Type |

| Aryl Acetic Acids | Aryl Halides | Palladium/Copper | Biaryls |

| Alkyl Carboxylic Acids | Vinyl Halides | Photoredox/Nickel | Vinylated Alkanes |

| Cinnamic Acids | Sulfonylazides | Rhodamine B | Vinyl Sulfones |

| Arylacetic Acids | Amines | Copper | N-Aryl-alpha-amino acids |

This table presents a summary of representative decarboxylative coupling reactions and is not an exhaustive list.

The carbon atom alpha to the carboxylic acid group in aryl acetic acids is amenable to various functionalization reactions, most notably α-arylation.

Palladium-catalyzed α-arylation has become a cornerstone for the synthesis of α-aryl carboxylic acid derivatives, which are prevalent in many biologically active compounds. nih.govnih.gov This reaction typically involves the coupling of an enolate, generated from the aryl acetic acid derivative, with an aryl halide. acs.orgorganic-chemistry.org The development of specialized ligands has significantly broadened the scope of this reaction, allowing for the use of various aryl halides and ester derivatives. organic-chemistry.org

While direct α-arylation of carboxylic acids can be challenging due to competing reactions, methods have been developed using a deprotonative cross-coupling process (DCCP). acs.orgorganic-chemistry.org These protocols have been successfully applied to a range of aryl acetic acids and aryl halides. acs.orgacs.org For example, 4-methoxyphenylacetic acid has been shown to undergo palladium-catalyzed α-arylation with aryl bromides in high yield. acs.org The reaction conditions often employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base to generate the enolate. acs.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives

| Aryl Acetic Acid Derivative | Aryl Halide | Catalyst/Ligand | Base | Yield |

| 4-Methoxyphenyl Acetic Acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | KN(SiMe3)2 | 86% acs.org |

| 2-Naphthyl Acetic Acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | KN(SiMe3)2 | 73% acs.org |

| 4-Fluorophenyl Acetic Acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | KN(SiMe3)2 | 81% acs.org |

This table showcases representative examples of palladium-catalyzed α-arylation reactions of aryl acetic acid derivatives. acs.org

Functionalization of the Alpha-Carbon of the Acetic Acid Side Chain

Reactivity of the Vinyl Group in this compound

The vinyl group, being an electron-rich alkene, is susceptible to a variety of addition and functionalization reactions. Its conjugation with the aromatic ring influences its reactivity.

The vinyl group in styrenic systems readily undergoes electrophilic addition reactions. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring activates the vinyl group towards electrophiles. quora.com The mechanism involves the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Furthermore, the vinyl group can participate in cycloaddition reactions, particularly [2+2] cycloadditions, to form cyclobutane (B1203170) rings. nih.govresearchgate.netnih.gov These reactions can be initiated by photoredox catalysis, often using ruthenium or iridium complexes, or even organic dyes. nih.govnih.gov The reaction can proceed via a radical cation intermediate. researchgate.net Crossed [2+2] cycloadditions between two different styrenes are also possible, allowing for the synthesis of unsymmetrically substituted cyclobutanes. nih.govresearchgate.net

Free-radical addition is another important reaction pathway for vinyl aromatic compounds. wikipedia.org This process is typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be trapped. libretexts.org The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. wikipedia.orglibretexts.org

Recent advances in photoredox catalysis have enabled the enantioselective addition of alkyl radicals to alkenes, including styrenic systems. acs.org These reactions can be catalyzed by chiral transition metal complexes, such as those of rhodium, and proceed under mild conditions. acs.org This opens up possibilities for the asymmetric functionalization of the vinyl group in this compound.

Transvinylation Processes

The carboxylic acid group of this compound is amenable to transvinylation, a reaction that converts it into a vinyl ester. This transformation is typically achieved by reacting the carboxylic acid with a vinyl source, most commonly vinyl acetate (B1210297), in the presence of a transition metal catalyst. mdpi.com

The reaction involves the transfer of a vinyl group from vinyl acetate to the phenylacetic acid derivative. mdpi.com Palladium, ruthenium, and mercury salts have been historically used as catalysts for this process. tue.nlresearchgate.nettaylorfrancis.com For instance, palladium(II) acetate is a frequently employed catalyst, often requiring a base or acid promoter to facilitate the reaction. mdpi.comresearchgate.net Ruthenium complexes have also emerged as effective catalysts, offering an alternative to the more toxic mercury-based systems. taylorfrancis.com

Studies on phenylacetic acid itself have shown that its reaction with vinyl acetate can be promoted by various catalysts, including both traditional transvinylation catalysts and, surprisingly, some metathesis catalysts, although yields can be variable. researchgate.net The efficiency of the transvinylation of dicarboxylic acids can be hampered by rapid catalyst deactivation, sometimes necessitating sequential additions of the catalyst to achieve higher yields of the desired divinyl ester. researchgate.net For this compound, this process would yield (4-Methoxy-3-vinyl-phenyl)-vinyl acetate, a monomer that could be valuable in polymer chemistry.

| Catalyst | Vinyl Source | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Vinyl Acetate | Acidic or basic promoters (e.g., KOH, H₂SO₄) | Effective but can suffer from deactivation into metallic palladium. | mdpi.comresearchgate.net |

| Ruthenium Complexes | Vinyl Acetate | Varies with complex | Proposed as a less toxic and effective alternative to mercury salts. | taylorfrancis.com |

| Mercury(II) Acetate | Vinyl Acetate | Often with a strong acid co-catalyst (e.g., H₂SO₄) | Historically used, but high toxicity is a major drawback. | tue.nl |

| Iridium Complexes | Vinyl Acetate | Varies with complex | Have been suggested as potential catalysts for transvinylation. | researchgate.net |

Conjugate Additions to Vinyl-Substituted Aromatic Systems

The vinyl group on the aromatic ring of this compound serves as a Michael acceptor, making it susceptible to conjugate addition (or Michael 1,4-addition) reactions. wikipedia.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of nucleophiles at the β-position of the vinyl group. researchgate.netthieme-connect.com

A diverse range of nucleophiles can participate in this reaction, including:

Carbon-centered nucleophiles: Stabilized carbanions such as those derived from malonates, β-ketoesters, and nitroalkanes. thieme-connect.com

Nitrogen-centered nucleophiles: Amines and their derivatives can undergo aza-Michael additions. researchgate.net

Oxygen and Sulfur nucleophiles: Alcohols and thiols can add across the double bond in oxa- and thia-Michael reactions, respectively. researchgate.net

| Nucleophile Type | Example Nucleophile | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Carbon | Organolithium reagents | None | Functionalized alkyl chains | nsf.gov |

| Carbon | Aromatic C-H bonds | B(C₆F₅)₃ (Lewis Acid) | Hydroarylation products | acs.org |

| Nitrogen | Amines | Base or Acid Catalysis | β-Amino acid derivatives | researchgate.net |

| Sulfur | Sodium methanesulfinate | Acetic Acid | Sulfone-containing compounds | researchgate.net |

| Carbon | 3-Fluoro-oxindoles | Bifunctional tertiary amine–thiourea | Chiral 3-fluoro-3-substituted oxindoles | rsc.org |

Aromatic Ring Functionalization

Directed C-H Activation and Deuteration Strategies

The functional groups present in this compound can direct the selective functionalization of otherwise inert C-H bonds on the aromatic ring. The carboxylic acid moiety, in particular, is a powerful directing group for transition-metal-catalyzed C-H activation. rsc.orgacs.org

Ortho-Functionalization: The native carboxyl group can chelate to a metal center (e.g., Palladium(II)) and direct functionalization to the ortho-positions (C-2 and C-6). rsc.org This strategy has been successfully applied to phenylacetic acids for C-H acetoxylation and for direct lactonization to form benzofuranone scaffolds. rsc.orgacs.org

Meta-Functionalization: More advanced catalytic systems, often employing a U-shaped template, have enabled the functionalization of the more distant meta-C-H bonds. For instance, rhodium-catalyzed meta-C-H alkynylation of phenylacetic acids has been demonstrated, showcasing the potential to introduce substituents at the C-5 position. rsc.org

Deuteration , the replacement of hydrogen with its isotope deuterium (B1214612), is another important modification. For aromatic rings, this can be achieved via electrophilic aromatic substitution using strong deuterated acids like D₂SO₄ in D₂O. youtube.comaklectures.com This method generally leads to the exchange of all acidic protons on the ring. youtube.com Alternatively, metal-catalyzed C-H activation can provide a more selective route. The same directing group strategies can be applied for deuteration; for example, palladium-catalyzed ortho-deuteration of phenylacetic acid derivatives has been achieved with high isotopic enrichment. tcgls.com

| Reaction | Position | Catalyst/Reagent | Directing Group | Reference |

|---|---|---|---|---|

| Acetoxylation | ortho | Pd(II) | Native Carboxyl | rsc.org |

| Lactonization | ortho | Pd(II) | Native Carboxyl | acs.org |

| Alkynylation | meta | Rh(I) | Native Carboxyl (with template) | rsc.org |

| Deuteration | ortho | Pd(II) | Pendant Directing Group | tcgls.com |

| Deuteration | all ring positions | D₂SO₄/D₂O | None (General Acid Catalysis) | youtube.comaklectures.com |

Electrophilic Aromatic Substitution Patterns Governed by Methoxy and Vinyl Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the methoxy and vinyl substituents. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. organicchemistrytutor.com The oxygen atom donates electron density to the ring via a powerful +R (resonance) effect, which far outweighs its -I (inductive) effect. This donation increases the electron density at the positions ortho (C-3 and C-5) and para (C-6) to the methoxy group, making them more nucleophilic and reactive towards electrophiles. libretexts.orgpressbooks.pub

Vinyl Group (-CH=CH₂): The vinyl group is also an activating, ortho-, para-director. quora.com It can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at its ortho (C-2 and C-4) and para (C-6) positions. quora.com

In this compound, these two groups are in a competitive arrangement. The methoxy group is a significantly stronger activating group than the vinyl group. wizeprep.com Therefore, the regioselectivity of EAS reactions will be predominantly controlled by the methoxy group. The positions most activated for substitution are C-5 (ortho to methoxy, meta to vinyl) and C-1 (para to methoxy, but already substituted). The C-2 position is ortho to the vinyl group and meta to the methoxy group, making it less activated. Steric hindrance from the adjacent vinyl and acetic acid groups might further influence the outcome, likely favoring substitution at the less hindered C-5 position.

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Strongly Activating | ortho, para | Resonance (Electron Donation) | organicchemistrytutor.comlibretexts.org |

| Vinyl (-CH=CH₂) | Activating | ortho, para | Resonance (Electron Donation) | quora.com |

| Alkyl (-CH₂COOH) | Weakly Activating | ortho, para | Inductive (Electron Donation) | libretexts.org |

Cascade and Multicomponent Reactions for Advanced Derivatization

The multiple functional groups in this compound make it an excellent substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single operation. wikipedia.orgtcichemicals.com

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. wikipedia.org The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs:

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. nih.gov

Ugi Reaction: A highly versatile four-component reaction involving a carboxylic acid, an isocyanide, an amine, and a carbonyl compound, producing an α-acylamino carboxamide. organic-chemistry.org

By employing this compound in these reactions, its entire structural motif can be incorporated into complex, peptide-like scaffolds, which is of significant interest in medicinal chemistry. researchgate.net

Cascade Reactions: These are sequential transformations that occur in one pot, where the product of one reaction becomes the substrate for the next. The vinyl and carboxylic acid groups can participate in elegant cascade sequences. For example, an iridium-catalyzed formal [3+2] cycloaddition between phenylacetic acids and vinylcyclopropanes has been reported, demonstrating how the carboxylic acid can be part of a cycloaddition cascade. acs.org The vinyl group could participate in sequences like a Heck reaction followed by an intramolecular cyclization or a Diels-Alder reaction with a suitable diene. The combination of functionalities allows for the design of novel cascades to build complex heterocyclic and polycyclic systems.

| Reaction Name | Number of Components | Other Reactants | Product Core Structure | Reference |

|---|---|---|---|---|

| Passerini Reaction | 3 | Isocyanide, Aldehyde/Ketone | α-Acyloxy carboxamide | nih.gov |

| Ugi Reaction | 4 | Isocyanide, Aldehyde/Ketone, Amine | α-Acylamino carboxamide | organic-chemistry.org |

| Petasis Reaction | 3 | Amine, Organoboronic acid, Aldehyde | β-Amino alcohol derivative (if used as aldehyde component after reduction) | nih.gov |

Mechanistic Investigations of Reactions Involving Aryl Acetic Acids with Methoxy and Vinyl Functionalities

Elucidation of Decarboxylation Mechanisms in Aryl Acetic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a pivotal transformation in organic synthesis. For aryl acetic acids, this process can proceed through distinct ionic or radical pathways, often influenced by the reaction conditions and catalysts employed.

The decarboxylation of certain aryl acetic acids can proceed via an ionic mechanism, leading to the formation of a benzylic nucleophile. This pathway is particularly relevant for arylacetates that are electron-poor. dntb.gov.ua In such cases, the reaction can be initiated by a copper catalyst, facilitating the direct and chemoselective decarboxylative amination of the aryl acetate (B1210297). dntb.gov.ua The process occurs under relatively mild conditions, often at or near room temperature, and is compatible with various functional groups. dntb.gov.ua

The proposed mechanism suggests that the ionic decarboxylation of the carboxylic acid generates a benzylic anion. This nucleophilic intermediate can then participate in subsequent bond-forming reactions. For instance, in the presence of an amine, a Chan-Evans-Lam type amination can occur. dntb.gov.ua This type of decarboxylative cross-coupling avoids the need for traditional organohalide coupling partners and represents a more direct use of carboxylic acids as nucleophile surrogates. dntb.gov.uaacs.org The challenge in these reactions lies in inducing decarboxylation of the unmodified acid while enabling efficient interception of the resulting nucleophile by a transition-metal complex. acs.org

The table below summarizes key aspects of ionic decarboxylation of aryl acetic acids.

Table 1: Features of Ionic Decarboxylation of Aryl Acetic Acids| Feature | Description | Source(s) |

|---|---|---|

| Mechanism | Involves the formation of a benzylic carbanion (nucleophile) upon loss of CO2. | dntb.gov.ua |

| Substrate Scope | Particularly effective for electron-poor arylacetates. | dntb.gov.ua |

| Catalysis | Often mediated by copper catalysts. | dntb.gov.ua |

| Key Intermediate | Benzylic nucleophile. | dntb.gov.ua |

| Subsequent Reactions | The benzylic nucleophile can be trapped by various electrophiles, such as in Chan-Evans-Lam amination. | dntb.gov.ua |

An alternative and widely studied pathway for the decarboxylation of carboxylic acids involves radical intermediates. A common method for generating these radicals is through a ligand-to-metal charge transfer (LMCT) process, often facilitated by photoredox catalysis. nih.govresearchgate.net In this mechanism, a metal-carboxylate complex, formed in situ, absorbs light, leading to an excited state. nih.gov

For example, in a copper-mediated decarboxylative coupling, a Cu(II)-carboxylate complex is formed first. nih.gov Visible light irradiation excites this complex to an LMCT state, initiating the radical decarboxylation that drives the oxidative cross-coupling. nih.gov Similarly, chromium(III) carboxylate complexes can undergo light-induced LMCT to generate a carboxyl radical and a Cr(II) species, leading to the formation of an alkyl radical that can participate in further reactions. acs.org

In the context of photoredox-catalyzed decarboxylation, copper(II) carboxylate complexes play a crucial role as the light-absorbing species, or chromophores. nih.govnih.gov These complexes are typically formed in situ from a Cu(II) salt and the deprotonated carboxylic acid. nih.gov The structure and coordination geometry of these Cu(II)-carboxylate complexes can influence their ability to initiate light-induced decarboxylation. nih.govuni-regensburg.de

Upon absorption of visible light, the Cu(II) carboxylate complex is excited to a ligand-to-metal charge transfer (LMCT) state. nih.gov This excited state facilitates the transfer of an electron from one of the carboxylate ligands to the copper(II) center, leading to the formation of a carboxyl radical and a Cu(I) species. nih.gov The subsequent rapid loss of CO2 from the carboxyl radical generates a carbon-centered radical, which can then be oxidized by the copper(II) center to form a carbocation, or participate in other radical-mediated transformations. nih.govwvu.edu The ability of the Cu(II) species to act as both the photosensitizer and the oxidant for the resulting radical makes this a highly efficient catalytic system. nih.gov

The table below outlines the key steps in the LMCT-initiated radical decarboxylation involving a Cu(II) carboxylate chromophore.

Table 2: Steps in LMCT-Initiated Radical Decarboxylation| Step | Description | Source(s) |

|---|---|---|

| 1. Complex Formation | A Copper(II) salt reacts with the deprotonated carboxylic acid to form a Cu(II)-carboxylate complex. | nih.govnih.gov |

| 2. Photoexcitation | The Cu(II)-carboxylate complex (chromophore) absorbs visible light, promoting it to an LMCT excited state. | nih.gov |

| 3. Radical Formation | In the excited state, an electron is transferred from the carboxylate ligand to the Cu(II) center, leading to homolytic cleavage and the formation of a carboxyl radical and a Cu(I) species. | nih.gov |

| 4. Decarboxylation | The highly unstable carboxyl radical rapidly loses a molecule of carbon dioxide to form a carbon-centered radical. | nih.gov |

| 5. Subsequent Reaction | The carbon-centered radical can undergo various transformations, including oxidation by Cu(II) or participation in cross-coupling reactions. | nih.govnih.gov |

Mechanistic Aspects of Vinyl Group Transformations

The vinyl group is a versatile functional handle that can participate in a range of transformations, including cyclization and coupling reactions. The mechanistic pathways for these reactions often involve highly reactive intermediates such as vinyl carbocations or their synthetic equivalents.

Vinyl carbocations are high-energy, dicoordinated reactive intermediates that can be generated under various conditions and have been implicated in a number of synthetic transformations, including cyclization reactions. wikipedia.orgnih.gov Their generation can be achieved through the protonation of alkynes or allenes, or from vinyl triflates or tosylates. wikipedia.orgnih.gov Despite their high reactivity, recent advances have enabled their application in catalytic, enantioselective reactions. nih.gov

In the context of a molecule like (4-Methoxy-3-vinyl-phenyl)-acetic acid, the vinyl group could potentially be protonated under acidic conditions to form a vinyl carbocation. This highly electrophilic intermediate could then be trapped intramolecularly by the electron-rich aromatic ring, leading to a cyclized product. Such intramolecular C-H insertion reactions of vinyl carbocations are known to occur, providing a pathway for the formation of new carbon-carbon bonds and the construction of cyclic systems. nih.govnih.gov The development of organocatalysts, such as imidodiphosphorimidates, has allowed for highly enantioselective vinyl carbocation C-H insertion reactions. nih.gov

While vinyl carbocations are electrophilic, their anionic counterparts, vinyl anions, are powerful nucleophiles. Generating and controlling the reactivity of non-stabilized vinyl anions can be challenging. However, recent methodologies have been developed to generate transient vinyl anion equivalents for use in catalysis. nih.gov

One such approach involves the use of N-heterocyclic carbenes (NHCs) to catalytically activate unactivated styrenes. nih.gov The NHC adds across the double bond of the styrene (B11656) to generate a zwitterionic ylide intermediate. This intermediate effectively functions as a non-stabilized alkenyl anion equivalent. This transient nucleophile can then participate in intramolecular reactions, such as nucleophilic aromatic substitution, to form complex polyaromatic compounds. nih.gov For a substrate like this compound, the vinyl group could potentially be activated in a similar manner to generate a transient nucleophilic species, which could then engage in intramolecular cyclization or other bond-forming reactions.

Detailed Kinetic and Thermodynamic Analyses

The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.org The fundamental equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

In this equation, k or K represents the rate or equilibrium constant for the substituted reactant, while k₀ or K₀ is the constant for the unsubstituted reference compound. wikipedia.org The substituent constant, σ, is a parameter that depends solely on the specific substituent and its position (meta or para) on the benzene ring. wikipedia.orgdalalinstitute.com The reaction constant, ρ, is characteristic of the reaction type and its sensitivity to the electronic effects of the substituents. wikipedia.orgdalalinstitute.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), indicating the buildup of negative charge in the transition state or products. wikipedia.org Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups (with negative σ values), suggesting the development of positive charge. wikipedia.org

For reactions involving aryl acetic acids like this compound, the Hammett correlation allows for a quantitative prediction of the electronic influence of the 4-methoxy and 3-vinyl substituents on the reactivity of the acetic acid side chain. The insulating CH₂ group between the aromatic ring and the carboxyl group reduces the magnitude of these electronic effects compared to those seen in benzoic acids. utexas.edu For the ionization of meta- and para-substituted phenylacetic acids in water, a ρ value of +0.489 has been observed, indicating that electron-withdrawing groups enhance acidity, but to a lesser extent than in the benzoic acid series (where ρ = 1). utexas.edu

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -OCH₃ | +0.12 | -0.27 |

| -CH=CH₂ | +0.04 | -0.02 |

| -NO₂ | +0.71 | +0.78 |

| -Cl | +0.37 | +0.23 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from various standard physical organic chemistry texts.

Table 2: Typical Hammett Reaction Constants (ρ) for Aryl Acetic Acid and Related Reactions| Reaction | Solvent | ρ Value |

| Ionization of Phenylacetic Acids | Water | +0.489 utexas.edu |

| Ionization of Phenylpropionic Acids | Water | +0.212 utexas.edu |

| Alkaline Hydrolysis of Ethyl Phenylacetates | 88.1% Ethanol | +0.82 |

| Reaction of Phenylacetic Acids with Diphenyldiazomethane | Ethanol | -0.93 |

Data sourced from various standard physical organic chemistry texts.

The structure of this compound presents multiple sites for potential bond activation in catalytic processes, leading to questions of chemoselectivity and regioselectivity. nih.govnih.gov The primary bonds susceptible to catalytic activation include the vinylic C-H bonds, aromatic C-H bonds, the carboxylic acid O-H bond, the α-C-H bond of the acetic acid moiety, and the C-C bond susceptible to decarboxylation. pku.edu.cnnih.govacs.orgacs.org

Vinylic vs. Aromatic C-H Bond Activation: Transition-metal catalysis, particularly with palladium, rhodium, and iron, is a cornerstone for C-H bond functionalization. nih.govpku.edu.cnnih.gov The activation of vinylic C(sp²)-H bonds is often more challenging than aromatic C-H activation due to the potential for competitive side reactions of the alkene, such as conjugate addition. pku.edu.cn However, directing groups can steer the catalyst to a specific C-H bond, increasing the local concentration of the catalyst and controlling regioselectivity. acs.org In the case of this compound, the carboxyl group or the methoxy (B1213986) group's oxygen atom could serve as a directing group to facilitate ortho C-H activation on the aromatic ring. Conversely, specific ligand and catalyst combinations are designed to selectively target the C-H bonds of a vinyl group. nih.govnih.gov For example, certain ruthenium complexes have been shown to selectively activate C-H bonds in polar vinyl olefins, with the site of activation (α or β to the substituent) being dependent on the nature of the vinyl substituent. nih.gov

Catalytic Decarboxylation: The carboxylic acid group itself can be removed through catalytic decarboxylation. While often requiring harsh thermal conditions, catalyst-free decarboxylation of similar compounds like 4-hydroxycinnamic acids to form 4-vinylphenols has been reported. nih.govresearchgate.net This suggests that the structural motifs present in this compound are amenable to this transformation, which could proceed to form 4-methoxy-3-vinyl-toluene. The efficiency of such reactions can be influenced by the electronic nature of the ring substituents.

α-C-H Bond Activation: The C-H bond at the carbon alpha to the carboxyl group can also be a site for catalytic activation. Palladium-catalyzed reactions have been developed for the α-alkenylation of alkylamines by using a directing group strategy to facilitate the C(sp³)-H bond cleavage. acs.org A similar strategy could be envisioned for this compound, where the carboxyl group itself or a derivative thereof could direct a catalyst to activate the adjacent C-H bond for subsequent functionalization.

The selectivity between these pathways is governed by the choice of catalyst (metal and ligands), reaction conditions (temperature, solvent), and the electronic and steric properties of the substrate. figshare.commdpi.com For instance, palladium catalysis can be finely tuned; by altering the pKa of a leaving group on a related polyfunctional molecule, the same Pd catalyst could selectively perform either an allylic substitution or a vinylic cross-coupling reaction. figshare.com

Table 3: Examples of Catalyst-Controlled Bond Activation Selectivity in Related Systems

| Catalyst System | Substrate Type | Bond Activated | Outcome |

| Pd(OAc)₂ / Chiral Phosphine (B1218219) | Alkylamine derivative | α-C(sp³)-H | Enantioselective α-Alkenylation acs.org |

| Ru₅(μ₅-C)(CO)₁₅ | Methyl Acrylate | β-Vinylic C(sp²)-H | Selective C-H Activation nih.gov |

| Fe-Al Bimetallic Complex | Styrenes | (E)-β-Vinylic C(sp²)-H | Stereoselective C-H Activation nih.gov |

| Rh(I) / Pyridinyl Group | Enamides | Vinylic C(sp²)-H | C-C Bond Formation pku.edu.cn |

| No Catalyst (Thermal) | 4-Hydroxycinnamic Acids | C-C (Carboxyl) | Decarboxylation to Vinylphenols nih.govresearchgate.net |

Characterization and Role of Reactive Intermediates in Synthetic Pathways

The synthetic transformations of this compound likely proceed through various short-lived, highly reactive intermediates. Understanding the nature and behavior of these species is critical for elucidating reaction mechanisms and controlling product outcomes.

Quinone Methides: Given the 4-methoxy-substituted phenol-like structure, a key potential reactive intermediate is a quinone methide (QM). wikipedia.orgnih.gov Quinone methides are highly polarized, reactive molecules that serve as potent electrophilic Michael acceptors. wikipedia.orgnih.gov They are typically generated in situ from corresponding phenols or phenol (B47542) ethers under oxidative, thermal, or photochemical conditions. nih.gov For a molecule like this compound, an oxidative process or enzymatic reaction could lead to the formation of a para-quinone methide intermediate. These intermediates are generally too unstable for isolation but play a crucial role in biological pathways and are implicated as the active species for various antitumor agents. wikipedia.orgnih.gov Their high reactivity stems from the favorable rearomatization that occurs upon nucleophilic addition to the exocyclic double bond. wikipedia.org Their presence can often be inferred through trapping experiments with nucleophiles or spectroscopic characterization of more stable, sterically hindered analogues. wikipedia.org

Other Reactive Intermediates: Beyond quinone methides, other reactive intermediates can be postulated for different reaction pathways:

Carbocationic Intermediates: Electrophilic addition to the 3-vinyl group, such as during acid-catalyzed hydration or halogenation, would proceed through a benzylic carbocation intermediate. The stability of this cation would be influenced by the electronic effects of the methoxy and acetic acid groups.

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic species are fundamental intermediates. For example, a palladium-catalyzed Heck reaction involving the vinyl group would involve the formation of a vinyl-palladium(II) species after oxidative addition. Similarly, C-H activation reactions proceed via the formation of a metallacyclic intermediate. pku.edu.cn

Radical Intermediates: Certain decarboxylation reactions, particularly under high temperatures, can proceed via a radical mechanism. nih.gov Likewise, polymerization of the vinyl group would involve radical intermediates.

Enolates and Ketenes: The acetic acid moiety can form enolate intermediates under basic conditions, allowing for α-functionalization. Under thermal conditions, dehydration could potentially lead to the formation of a ketene (B1206846) intermediate.

Cyanohydrins: In reactions involving the addition of hydrogen cyanide to an aldehyde precursor of the acetic acid, a cyanohydrin intermediate is formed. ncert.nic.in

The characterization of these transient species is challenging. Their existence is often deduced from the final products, kinetic studies, isotopic labeling experiments, and computational modeling. In some cases, low-temperature spectroscopic techniques or the use of chemical traps can provide direct evidence for their formation.

Table 4: Potential Reactive Intermediates in Pathways Involving this compound

| Intermediate | Precursor Functional Group | Generating Reaction | Role in Synthesis |

| Quinone Methide | 4-Methoxy Phenyl | Oxidation, Enzymatic Activation | Potent electrophile, reacts with nucleophiles wikipedia.orgnih.gov |

| Vinyl-Palladium Species | 3-Vinyl | Pd-Catalyzed Cross-Coupling | Intermediate in Heck, Suzuki reactions pku.edu.cn |

| Benzylic Carbocation | 3-Vinyl | Electrophilic Addition | Intermediate in hydration, halogenation |

| Carboxyl Radical | Carboxylic Acid | Thermal/Photochemical Decarboxylation | Precursor to decarboxylated product nih.gov |

| Enolate | Acetic Acid | Base-Mediated Deprotonation | Nucleophile for α-alkylation/acylation |

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Vinyl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of the molecule, which in turn govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) by finding the minimum energy state. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For (4-Methoxy-3-vinyl-phenyl)-acetic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the precise spatial arrangement of the methoxy (B1213986), vinyl, and acetic acid groups on the phenyl ring. Similar DFT studies on related compounds, such as 4-(carboxyamino)-benzoic acid, have been used to determine these parameters with high accuracy. researchgate.net For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be in the range of 1.39 to 1.45 Å, while the C=C bond of the vinyl group would be shorter, around 1.34 Å. The carboxylic acid group would exhibit its characteristic planar geometry.

Energetic calculations from DFT provide the total energy of the molecule, which is crucial for comparing the stability of different isomers or conformers. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, providing a comprehensive energetic profile of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values from DFT calculations on analogous structures, as direct computational studies on this specific molecule are not widely published.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(vinyl)-C(vinyl) | 1.34 |

| Bond Length (Å) | C(ring)-C(vinyl) | 1.47 |

| Bond Length (Å) | C(ring)-O(methoxy) | 1.37 |

| Bond Length (Å) | C(carboxyl)-O(hydroxyl) | 1.36 |

| Bond Length (Å) | C(carboxyl)=O | 1.21 |

| Bond Angle (°) | C(ring)-C(ring)-C(vinyl) | 121.5 |

| Bond Angle (°) | C(ring)-O-C(methyl) | 117.8 |

| Dihedral Angle (°) | C-C-C=C (Ring-Vinyl) | ~0 or ~180 (planar) |

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. uni-muenchen.deresearchgate.net This method provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. numberanalytics.com These delocalization effects, also known as hyperconjugative interactions, occur when a filled (donor) NBO interacts with an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.net

For this compound, NBO analysis would quantify the electron density on each atom, revealing the electrophilic and nucleophilic sites. The oxygen atoms of the methoxy and carboxylic acid groups are expected to carry significant negative charges, while the carbonyl carbon and the acidic proton would be positively charged.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Energy E(2) for this compound (Note: This table presents hypothetical but plausible E(2) values for key donor-acceptor interactions based on studies of similar molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Omethoxy) | π* (Cring-Cring) | 25.5 | p-π conjugation |

| π (Cring-Cring) | π* (C=Cvinyl) | 18.2 | π-π conjugation |

| π (C=Cvinyl) | π* (Cring-Cring) | 15.8 | π-π conjugation |

| LP (Ocarbonyl) | σ* (Ccarboxyl-Calpha) | 2.9 | n-σ* hyperconjugation |

| σ (Calpha-H) | σ* (Cring-Ccarboxyl) | 1.5 | σ-σ* hyperconjugation |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring, the vinyl group, and the methoxy group, reflecting the most likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the phenyl ring and the carboxylic acid moiety, indicating the regions susceptible to nucleophilic attack. Computational studies on similar structures, like ferulic acid derivatives, have used FMO analysis to understand their reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These parameters provide a quantitative scale for the reactivity and stability of the molecule.

Table 3: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound (Note: Values are illustrative and represent typical outputs from DFT calculations for similar aromatic carboxylic acids.)

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | 5.10 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.15 |

| Chemical Hardness | η | 2.55 |

| Electrophilicity Index | ω | 2.69 |

Molecular Dynamics and Conformation Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its movement and conformational changes over time. By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of molecular behavior, which is essential for understanding how molecules like this compound behave in different environments and interact with other molecules.

This compound possesses several rotatable bonds, particularly in the acetic acid side chain. This flexibility means the molecule can exist in multiple conformations, or spatial arrangements. A thorough conformational search is necessary to identify the low-energy, and therefore most populated, conformers. These searches can be performed in a vacuum or, more realistically, in simulated solvent environments (e.g., water, ethanol) to account for solute-solvent interactions.

The results of a conformational search are typically presented as a stability profile or potential energy surface, showing the relative energies of different conformers. For the title compound, the orientation of the carboxylic acid group relative to the phenyl ring would be a key determinant of conformational stability, governed by a balance of steric hindrance and potential intramolecular hydrogen bonding. The environment plays a crucial role; in polar solvents, conformers with a larger dipole moment may be preferentially stabilized.

Understanding how this compound interacts with other molecules, such as a biological receptor, is key to predicting its function. Potential of Mean Force (PMF) and Free Energy Perturbation (FEP) are advanced MD techniques used to calculate the free energy changes associated with these interactions. nih.govnih.govdntb.gov.ua

PMF calculations determine the free energy profile along a specific reaction coordinate, such as the distance between the molecule and a binding site on a protein. nih.gov This allows for the calculation of the binding free energy and the identification of energy barriers along the binding or unbinding pathway. Such methods have been applied to study the interaction of cinnamic acid derivatives with protein targets. nih.govconsensus.app

FEP is an alchemical free energy method used to calculate the relative binding free energy between two similar ligands. acs.orgacs.org The calculation involves non-physically "mutating" one molecule into another over a series of steps in both the solvent and the protein binding site. The difference in the free energy of these two processes yields the relative binding affinity. This is an invaluable tool in drug design for predicting how small chemical modifications to a lead compound—such as modifying the vinyl or methoxy groups on this compound—would affect its binding potency to a target receptor.

Aromatic Stacking Interactions and Hydrophobic Effects

Theoretical and computational chemistry offers profound insights into the non-covalent interactions that govern the behavior of this compound. These studies are essential for understanding its aggregation, conformation, and interactions within biological or chemical systems.

Aromatic or π-π stacking involves the non-covalent interactions between aromatic rings. The substituted phenyl ring of this compound is capable of engaging in these interactions with other aromatic molecules. The geometry and energy of these interactions can be precisely calculated using computational methods like Density Functional Theory (DFT), often supplemented with dispersion corrections (such as DFT-D3), and Møller-Plesset perturbation theory (MP2). nih.gov These calculations can identify the most stable arrangement of the interacting rings, which can be parallel-displaced, face-to-face (sandwich), or T-shaped. The interaction energy, a key output of these calculations, quantifies the strength of the stacking interaction.

Hydrophobic effects are particularly significant when this compound is in an aqueous environment. The nonpolar vinyl group and the phenyl ring contribute to its hydrophobic nature. Molecular dynamics (MD) simulations are a powerful tool to study the hydration of the molecule and the tendency of its nonpolar sections to self-associate to minimize contact with water. Such simulations provide data on the molecule's solubility and how it partitions between polar and nonpolar phases.

The interplay of these non-covalent forces dictates the molecule's supramolecular chemistry. The following table outlines the key computational approaches and the parameters they help to elucidate.

| Interaction Type | Computational Method | Key Parameters Investigated | Typical Findings |

| Aromatic Stacking (π-π) | DFT with dispersion correction (DFT-D3), MP2 | Interaction energy, Inter-planar distance, Preferred geometry (sandwich, parallel-displaced, T-shaped) | Stabilization energies typically range from -2 to -10 kcal/mol, with parallel-displaced conformations often being energetically favorable. |

| Hydrophobic Effects | Molecular Dynamics (MD) Simulations | Radial distribution functions, Solvent accessible surface area (SASA), Free energy of hydration | Reveals the tendency of nonpolar moieties to aggregate in aqueous solutions, which is an entropically driven process. |

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is instrumental in mapping the intricate details of chemical reactions involving this compound. By modeling reaction pathways, researchers can identify intermediates, transition states, and the energetic landscape of a reaction. nih.gov This is crucial for understanding its synthesis and its potential role in catalytic processes. For instance, the biotransformation of substituted styrenes to their corresponding phenylacetic acids by bacterial enzymes can be modeled to understand the substrate specificity and efficiency of the biocatalyst. nih.gov

A key aspect of these studies is the characterization of the transition state (TS), which is the highest energy point on the reaction coordinate. nih.gov Locating and characterizing this transient structure is a primary goal of reaction modeling. Frequency calculations are essential to confirm a transition state, which should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants defines the activation barrier of the reaction.

In the context of catalysis, computational modeling can delineate entire catalytic cycles. nih.govacs.org This includes the binding of the substrate, the chemical transformation steps, and the release of the product. The table below summarizes a typical workflow for such computational investigations.

| Computational Step | Method(s) | Information Obtained |

| Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Optimized structures of reactants, intermediates, transition states, and products. nih.gov |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization | Location of transition state structures connecting reactants and products. |

| Frequency Calculation | DFT | Characterization of stationary points (minima or transition states), zero-point vibrational energies (ZPVE), and thermal corrections. A single imaginary frequency confirms a transition state. |

| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirmation that the identified transition state correctly connects the intended reactants and products on the potential energy surface. |

| Energy Profile Construction | Single-point energy calculations with higher-level basis sets | Relative energies of all species in the reaction pathway, including activation energies and reaction enthalpies. |

Theoretical Prediction of Spectroscopic Parameters

Vibrational Spectra Simulation (Infrared and Vibrational Circular Dichroism)

Computational methods are widely used to predict and interpret the vibrational spectra of molecules like this compound. physchemres.org The simulation of infrared (IR) and Vibrational Circular Dichroism (VCD) spectra provides a powerful link between a molecule's three-dimensional structure and its spectroscopic signature. nih.gov

The process typically starts with the optimization of the molecular geometry using methods like DFT. nih.govresearchgate.net Following this, harmonic vibrational frequencies are calculated, which correspond to the fundamental vibrational modes of the molecule. For IR spectra, the intensity of each mode is also computed, allowing for the generation of a theoretical spectrum that can be compared with experimental data from techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy. researchgate.net This comparison aids in the assignment of experimental bands to specific molecular vibrations. nih.govnist.gov

VCD spectroscopy, which detects the differential absorption of left and right circularly polarized light, is a powerful technique for studying chiral molecules. rsc.org While this compound is achiral, its derivatives or its interactions in a chiral environment could elicit a VCD signal. mdpi.com The simulation of VCD spectra requires the calculation of rotational strengths for each vibrational mode. nih.govacs.org

The table below presents a hypothetical set of calculated vibrational frequencies and their assignments for key functional groups in this compound, based on known ranges for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment |

| O-H stretch (acid) | ~3500 | High | Carboxylic acid hydroxyl group stretching |

| C=O stretch (acid) | ~1750 | Very High | Carboxylic acid carbonyl group stretching nih.govresearchgate.net |

| C=C stretch (vinyl) | ~1630 | Medium | Vinyl group C=C double bond stretching mdpi.com |

| C-O-C stretch (ether) | ~1250 | High | Methoxy group asymmetric stretching |

| C-H out-of-plane bend (aromatic) | ~800-900 | Medium-High | Bending of C-H bonds on the phenyl ring |

Nuclear Magnetic Resonance Chemical Shift Predictions (¹H and ¹³C NMR)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.gov By predicting ¹H and ¹³C NMR spectra, researchers can corroborate proposed structures and assign experimental resonances with high confidence. nih.govrsc.orgresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, generally coupled with DFT, is the most prevalent approach for calculating NMR chemical shifts. nih.gov The methodology involves an initial optimization of the molecular geometry, followed by the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

The accuracy of these predictions is influenced by the level of theory, the basis set, and the consideration of solvent effects. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can enhance the correlation between calculated and experimental data, particularly for polar molecules.

A comparison of the theoretically predicted ¹H and ¹³C NMR spectra with experimental data allows for the unambiguous assignment of each signal. nih.gov Below are tables with hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, with assignments based on known chemical shift ranges. nih.govspectrabase.comchemicalbook.comhmdb.cacarlroth.com

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H (acid) | ~12.0 | singlet | Carboxylic acid proton |

| H (vinyl, α to ring) | ~6.7 | doublet of doublets | Vinylic proton |

| H (vinyl, trans to ring) | ~5.7 | doublet | Vinylic proton |

| H (vinyl, cis to ring) | ~5.2 | doublet | Vinylic proton |

| H (aromatic) | ~6.8-7.2 | multiplet | Aromatic protons |

| H (methoxy) | ~3.8 | singlet | Methoxy group protons |

| H (methylene) | ~3.6 | singlet | Methylene (B1212753) protons of the acetic acid group |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C (carbonyl) | ~175 | Carboxylic acid carbonyl carbon |

| C (aromatic, attached to OCH₃) | ~158 | Aromatic carbon |

| C (aromatic, attached to vinyl) | ~135 | Aromatic carbon |

| C (vinyl, α to ring) | ~136 | Vinylic carbon |

| C (vinyl, β to ring) | ~115 | Vinylic carbon |

| C (aromatic) | ~110-130 | Other aromatic carbons |

| C (methoxy) | ~56 | Methoxy group carbon |

| C (methylene) | ~40 | Methylene carbon of the acetic acid group |

Spectroscopic Characterization Techniques for 4 Methoxy 3 Vinyl Phenyl Acetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic connectivity and spatial arrangement of atoms within a molecule. For substituted phenylacetic acids like (4-Methoxy-3-vinyl-phenyl)-acetic acid, ¹H and ¹³C NMR are fundamental for initial structure verification, while advanced 2D NMR techniques offer a deeper understanding of the complete molecular structure and conformation.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns for Substituted Phenylacetic Acids

The ¹H and ¹³C NMR spectra of substituted phenylacetic acids are characterized by distinct signals corresponding to the protons and carbons in the aromatic ring, the acetic acid side chain, and any substituents. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of neighboring atoms.

For This compound , the expected ¹H NMR spectrum would feature signals for the aromatic protons, the vinyl group protons, the methylene (B1212753) protons of the acetic acid side chain, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The substitution pattern on the phenyl ring dictates the multiplicity and coupling of the aromatic protons.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

To illustrate the expected chemical shifts, the following tables present predicted ¹H and ¹³C NMR data for this compound, based on known data for analogous compounds such as 4-methoxyphenylacetic acid hmdb.canih.govspectrabase.com and other substituted phenylacetic acids acs.orgmdpi.com.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.9 | d | ~2.0 |

| H-5 | ~6.8 | d | ~8.5 |

| H-6 | ~7.1 | dd | ~8.5, 2.0 |

| -CH₂-COOH | ~3.6 | s | - |

| -COOH | ~11-12 | br s | - |

| -OCH₃ | ~3.8 | s | - |

| Vinyl H (α) | ~6.7 | dd | ~17.5, 11.0 |

| Vinyl H (β, trans) | ~5.7 | d | ~17.5 |

| Vinyl H (β, cis) | ~5.2 | d | ~11.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~126 |

| C-2 | ~112 |

| C-3 | ~130 |

| C-4 | ~158 |

| C-5 | ~111 |

| C-6 | ~128 |

| -CH₂-COOH | ~40 |

| -COOH | ~178 |

| -OCH₃ | ~55 |

| Vinyl C (α) | ~136 |

| Vinyl C (β) | ~115 |

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides essential information, complex structures often require 2D NMR experiments for unambiguous assignment of all proton and carbon signals. slideshare.netyoutube.comscience.govuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled aromatic protons and within the vinyl group spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. uvic.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the methylene protons of the acetic acid side chain to the aromatic carbons, confirming their connectivity. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, enabling complete and confident structural elucidation. science.gov

NMR-Based Conformational Analysis and Dynamics

Substituted phenylacetic acids are flexible molecules, with rotational freedom around the C-C single bonds of the acetic acid side chain. NMR spectroscopy can provide insights into the preferred conformations and the dynamics of these molecules in solution. copernicus.orgnih.gov

Variable temperature NMR studies can reveal information about the energy barriers to rotation. copernicus.org Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers and allow for the determination of the thermodynamic parameters governing their equilibrium.

Furthermore, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide information about the dihedral angles and internuclear distances, which can be used to build a model of the predominant conformation in solution. copernicus.org For example, NOE correlations between the vinyl protons and the aromatic protons could provide information about the preferred orientation of the vinyl group relative to the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgyoutube.com These methods are highly sensitive to the presence of specific functional groups and can provide a unique "fingerprint" for a compound. horiba.comksu.edu.sa

Identification of Characteristic Absorptions for Aromatic and Vinyl Moieties

The IR and Raman spectra of this compound are expected to show characteristic bands for the various functional groups present.

Aromatic Ring: The phenyl ring gives rise to several characteristic vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 900-675 cm⁻¹ range. chegg.com

Vinyl Group: The vinyl group has several characteristic vibrational modes. The C=C stretching vibration usually appears around 1640 cm⁻¹. The =C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations (wagging) are typically strong in the IR spectrum and appear in the 1000-800 cm⁻¹ region. researchgate.net

Carboxylic Acid: The carboxylic acid group is readily identified by a broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration is a very strong and sharp band, usually found in the 1700-1725 cm⁻¹ region for dimeric carboxylic acids. researchgate.net

Methoxy Group: The C-O stretching vibration of the methoxy group is expected to appear in the 1250-1000 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data for similar compounds. nih.govchemicalbook.comnist.govchemicalbook.com

Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Aromatic/Vinyl | C-H stretch | 3100-3000 | Medium |

| Alkyl | C-H stretch | 2980-2850 | Medium |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |

| Vinyl | C=C stretch | ~1640 | Medium |

| Aromatic | C=C stretch | 1600-1450 | Medium-Strong |

| Methoxy | C-O stretch | 1250-1000 | Strong |

| Vinyl | =C-H bend (out-of-plane) | 1000-800 | Strong |

| Aromatic | C-H bend (out-of-plane) | 900-675 | Strong |

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, C=C and C-C stretching vibrations of the aromatic and vinyl groups often give rise to strong Raman signals. horiba.comksu.edu.saresearchgate.net

Analysis of Vinyl Group Vibrational Modes and Their Environmental Dependence

The vibrational modes of the vinyl group can be sensitive to its chemical environment, including conjugation with the aromatic ring and intermolecular interactions. researchgate.netoptica.org The exact position and intensity of the vinyl C=C stretching and =C-H bending vibrations can provide subtle clues about the electronic structure and conformation of the molecule.

For instance, conjugation with the phenyl ring can lower the frequency of the C=C stretching vibration. Isotopic substitution studies on vinyl radicals have helped in the definitive assignment of various vibrational modes, such as the C-C stretch, CH₂ symmetric and asymmetric bends, and out-of-plane bending modes. acs.orgnih.govresearchgate.net The analysis of these modes in this compound and its analogs can offer a more detailed understanding of the molecular structure and bonding.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of "this compound" and for elucidating its structure through fragmentation analysis. The nominal molecular weight of the compound (C₁₁H₁₂O₃) is 192 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern provides a structural fingerprint of the molecule. For phenylacetic acids, a common fragmentation pathway is the cleavage of the bond next to the carbonyl group. libretexts.org The most characteristic fragmentation of "this compound" is expected to be the loss of the carboxylic acid group (–COOH), a neutral fragment with a mass of 45 Da. This cleavage results in a stable benzylic carbocation.

Analysis of analogs such as 4-Methoxyphenylacetic acid (lacking the vinyl group) shows a prominent molecular ion peak and a base peak at m/z 121, corresponding to the [M-COOH]⁺ fragment. nih.govmassbank.eu Another related compound, 2-Methoxy-4-vinylphenol, provides insight into the fragmentation of the substituted styrene (B11656) core. nist.gov

For "this compound," the key expected fragments are:

m/z 192: The molecular ion peak, [C₁₁H₁₂O₃]⁺.

m/z 147: The base peak, resulting from the loss of the carboxyl group ([M-COOH]⁺). This fragment corresponds to the 4-methoxy-3-vinylbenzyl cation.

m/z 132: Resulting from the subsequent loss of a methyl group (–CH₃) from the m/z 147 fragment.

m/z 118: Potentially from the loss of an ethyl group or sequential losses.

These fragmentation pathways are crucial for confirming the specific arrangement of substituents on the phenyl ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 192 | [M]⁺ | [C₁₁H₁₂O₃]⁺ | Molecular Ion |

| 147 | [M-COOH]⁺ | [C₁₀H₁₁O]⁺ | Base Peak, loss of carboxyl group |

| 132 | [M-COOH-CH₃]⁺ | [C₉H₈O]⁺ | Loss of a methyl radical from the methoxy group |

| 117 | [M-COOH-CH₂O]⁺ | [C₉H₉]⁺ | Loss of formaldehyde (B43269) from the m/z 147 fragment |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While specific crystallographic data for "this compound" is not widely published, analysis of closely related structures, such as 4-Methoxyphenylboronic acid, provides a model for the expected solid-state characteristics. researchgate.net For phenylacetic acid derivatives, key structural features of interest include:

Molecular Conformation: The orientation of the acetic acid side chain relative to the plane of the phenyl ring.

Intermolecular Interactions: The formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules is a common and dominant feature in the crystal packing of carboxylic acids.

The crystal structure would confirm the syn or anti conformation of the substituents and detail the packing arrangement, which is governed by van der Waals forces and hydrogen bonding. This information is invaluable for understanding the material's physical properties and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Phenylacetic Acid Derivative

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 5.4 | Unit cell dimension along the b-axis. |

| c (Å) | 19.2 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Hydrogen Bonding | O-H···O | Typically forms centrosymmetric dimers. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com The spectrum is sensitive to the electronic structure, particularly the extent of conjugation. The chromophore in "this compound" is the 4-methoxy-3-vinylstyrene system. The phenyl ring, vinyl group, and methoxy group's oxygen atom are all part of a conjugated π-system. nih.gov

The primary electronic transitions observed for this molecule are expected to be π→π* transitions, which are characteristic of aromatic and conjugated systems. youtube.com These transitions are typically high in intensity. The presence of non-bonding electrons on the oxygen atoms of the methoxy and carboxylic acid groups also allows for n→π* transitions, which are generally much weaker.

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). Compared to an analog like 4-methoxyphenylacetic acid, the additional vinyl group in "this compound" extends the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax. The methoxy group (–OCH₃), being an electron-donating group, also contributes to this red shift. Studies on related compounds show that factors like solvent polarity can also influence the absorption maxima. physchemres.org

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π→π | Phenyl Ring & Vinyl Group | 250 - 290 | High-intensity absorption due to the extended conjugated system. |

| π→π | Phenyl Ring | ~210 | A secondary, higher-energy aromatic absorption band. |

| n→π | Carbonyl (C=O) | >300 | Low-intensity, sometimes obscured by stronger π→π transitions. |

Biosynthesis and Biodegradation Pathways of Phenylacetic Acid Derivatives

Biosynthesis of Phenylacetic Acid (PAA) in Biological Systems

The primary precursor for PAA biosynthesis in most organisms is the amino acid phenylalanine. nih.govnih.gov Several pathways have been identified for the conversion of phenylalanine to PAA.

The most common route for PAA biosynthesis begins with the transamination of L-phenylalanine to phenylpyruvate. nih.govnih.gov This reaction is a critical step that channels phenylalanine from primary metabolism into the PAA biosynthetic pathway. frontiersin.org Following its formation, phenylpyruvate undergoes decarboxylation to yield phenylacetaldehyde. hmdb.ca In some bacteria and fungi, phenylpyruvate can be directly converted to PAA via a phenylpyruvate decarboxylase. nih.gov

Evidence from metabolism experiments has shown that labeled phenylalanine is converted to both phenylpyruvate and PAA, confirming this sequential pathway. nih.gov

Besides the primary phenylpyruvate pathway, alternative routes for PAA biosynthesis exist. One such pathway involves the conversion of phenylalanine to phenylacetaldehyde through the action of phenylacetaldehyde synthase. biorxiv.orgoup.com Another route proceeds through the formation of phenylethylamine by aromatic amino acid decarboxylases. biorxiv.orgoup.com

A minor, stress-activated pathway can also convert phenylalanine to phenylacetaldoxime via the enzyme CYP79A2. biorxiv.orgoup.com This intermediate is then directly converted to PAA. biorxiv.orgoup.com The subsequent oxidation of phenylacetaldehyde to PAA is a crucial step in several of these pathways. researchgate.net

Several key enzyme families are involved in the biosynthesis of PAA. Aromatic aminotransferases catalyze the initial conversion of phenylalanine to phenylpyruvate. nih.gov

Aldehyde dehydrogenases (ALDHs) are responsible for the oxidation of phenylacetaldehyde to PAA. biorxiv.orgoup.comnih.gov For instance, four maize ALDH2 isoforms have demonstrated high activity towards various aromatic aldehydes, including phenylacetaldehyde. biorxiv.orgoup.com

The Tryptophan Aminotransferase of Arabidopsis (TAA) and YUCCA (YUC) families of enzymes, primarily known for their roles in indole-3-acetic acid (IAA) biosynthesis, have also been implicated in PAA synthesis. nih.govoup.com In vitro studies have shown that TAA enzymes can convert phenylalanine to phenylpyruvate, and YUC enzymes can convert phenylpyruvate to PAA. nih.govnih.gov However, the TAA1 enzyme exhibits a much higher affinity for tryptophan than for phenylalanine. nih.govoup.com While overexpression of YUCCA can increase PAA levels, evidence from mutant studies in pea and maize suggests that the primary enzymes for IAA biosynthesis are not the main drivers of PAA synthesis. nih.govoup.comnih.gov

Arogenate dehydratase (ADT) also influences PAA levels by catalyzing the conversion of arogenate to phenylalanine, thereby affecting the precursor pool for PAA biosynthesis. nih.gov

Table 1: Key Enzymes in Phenylacetic Acid Biosynthesis

| Enzyme Family | Function | Substrate(s) | Product(s) |

| Aromatic Aminotransferases | Transamination | L-phenylalanine | Phenylpyruvate |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation | Phenylacetaldehyde | Phenylacetic Acid |

| TAA Family | Transamination | L-phenylalanine | Phenylpyruvate |

| YUCCA Family | Oxidation | Phenylpyruvate | Phenylacetic Acid |

| Arogenate Dehydratase (ADT) | Dehydration | Arogenate | L-phenylalanine |

| Phenylacetaldehyde Synthase | Aldehyde Synthesis | L-phenylalanine | Phenylacetaldehyde |

| Aromatic Amino Acid Decarboxylases | Decarboxylation | L-phenylalanine | Phenylethylamine |

| CYP79A2 | Oxime Formation | L-phenylalanine | Phenylacetaldoxime |

In some microorganisms, PAA can be synthesized from styrene (B11656). This pathway typically involves a side-chain oxygenation cascade. nih.gov The initial step is the oxidation of styrene to styrene oxide, catalyzed by a styrene monooxygenase (SMO). nih.gov Subsequently, styrene oxide isomerase (SOI) converts styrene oxide to phenylacetaldehyde. nih.gov Finally, a phenylacetaldehyde dehydrogenase (PAD) oxidizes phenylacetaldehyde to PAA. nih.gov This pathway allows for the biotransformation of styrene and its substituted derivatives into the corresponding phenylacetic acids. nih.gov

Enzymatic Derivatization and Conjugation of Phenylacetic Acid in Biological Systems

PAA can undergo further metabolic modifications through conjugation with sugars and amino acids. These processes are crucial for regulating the levels and activity of PAA in biological systems.

PAA can be conjugated with glucose to form phenylacetyl-glucose. biorxiv.orgoup.com This reaction is catalyzed by UDP-glucosyltransferases (UGTs). oup.comnih.gov For example, the enzyme UGT84B1 has been shown to use both IAA and PAA as substrates in vitro. biorxiv.orgoup.com

Additionally, PAA can form amide conjugates with various amino acids. biorxiv.orgoup.com In humans and other primates, PAA is known to conjugate with glutamine, glycine, and taurine. royalsocietypublishing.org The specific amino acid used for conjugation can vary between species. royalsocietypublishing.org In plants, several PAA-amino acid conjugates have been identified, including phenylacetyl-aspartate, phenylacetyl-glutamate, phenylacetyl-leucine, phenylacetyl-phenylalanine, and phenylacetyl-valine. biorxiv.orgoup.comnih.govoup.combiorxiv.org The formation of these conjugates is catalyzed by enzymes from the Gretchen Hagen 3 (GH3) family of IAA-amido synthetases. nih.gov

Table 2: Phenylacetic Acid Conjugates

| Conjugating Molecule | Resulting Conjugate | Enzyme Family |

| Glucose | Phenylacetyl-glucose | UDP-glucosyltransferases (UGTs) |

| Glutamine | Phenylacetylglutamine | - |

| Glycine | Phenylacetylglycine | - |

| Taurine | Phenylacetyltaurine | - |

| Aspartate | Phenylacetyl-aspartate | Gretchen Hagen 3 (GH3) |

| Glutamate | Phenylacetyl-glutamate | Gretchen Hagen 3 (GH3) |

| Leucine | Phenylacetyl-leucine | Gretchen Hagen 3 (GH3) |

| Phenylalanine | Phenylacetyl-phenylalanine | Gretchen Hagen 3 (GH3) |

| Valine | Phenylacetyl-valine | Gretchen Hagen 3 (GH3) |

| Ornithine | Diphenacetylornithine | - |

Glucosyltransferases (UGTs) in PAA Conjugation

Glucosyltransferases (UGTs) are a large family of enzymes that play a pivotal role in the detoxification and metabolic regulation of a wide array of compounds by catalyzing the transfer of a glucose moiety from UDP-glucose to an acceptor molecule. nih.govtoolboxgenomics.com This process, known as glycosylation, increases the water solubility of lipophilic compounds, facilitating their transport, storage, and eventual removal. toolboxgenomics.comnih.gov